(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride
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Overview
Description
LP-533401 hydrochloride is a chemical compound known for its role as a tryptophan hydroxylase 1 inhibitor. This compound regulates serotonin production in the gut and has been studied for its potential therapeutic applications in various medical conditions, including osteoporosis and pulmonary hypertension .
Mechanism of Action
Target of Action
LP533401 hydrochloride, also known as LP-533401 hcl, is primarily an inhibitor of Tryptophan hydroxylase-1 (Tph-1) . Tph-1 is an isoenzyme of tryptophan hydroxylase and is the initial enzyme in gut- and lung-derived serotonin biosynthesis . It is mainly expressed in the gut and lung .
Mode of Action
LP533401 hcl interacts with the residues Tyr235 and Phe241 of Tph-1, reducing the activity of recombinant wild-type TPH-1 by 70% . This interaction results in the complete inhibition of serotonin production in cells expressing Tph1 .
Biochemical Pathways
The primary biochemical pathway affected by LP533401 hcl is the serotonin synthesis pathway in the gut and lungs . By inhibiting Tph-1, LP533401 hcl reduces the production of serotonin, a neurotransmitter that plays a crucial role in various physiological processes .
Pharmacokinetics
In rodents, orally administered LP533401 hcl is incapable of crossing the blood-brain barrier . This suggests that the compound primarily acts on peripheral tissues, such as the gut and lungs, without affecting the central nervous system .
Result of Action
The inhibition of serotonin production by LP533401 hcl has several molecular and cellular effects. In mice, it dose-dependently reduces serum serotonin concentration by 30% . In ovariectomized female mice, treatment with LP533401 hcl increases bone mass and bone-formation parameters, such as osteocalcin serum concentration, osteoblast numbers, and bone formation rate . Furthermore, it completely rescues the ovariectomy-induced osteopenia .
Action Environment
The action of LP533401 hcl is influenced by various environmental factors. Moreover, its effects on bone mass and formation suggest that it may be particularly effective in environments where bone loss is a concern, such as in postmenopausal women .
Biochemical Analysis
Biochemical Properties
LP533401 hydrochloride interacts with Tph-1, a key enzyme in the synthesis of serotonin . In rat RBL2H3 cells expressing Tph1, LP533401 hydrochloride at a concentration of 1 μM completely inhibited serotonin production . This inhibition is achieved through interactions with residues Tyr235 and Phe241, resulting in a 70% reduction in the activity of recombinant wild-type TPH-1 .
Cellular Effects
LP533401 hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it can influence cell function by impacting cell signaling pathways related to serotonin . In rat RBL2H3 cells expressing Tph1, LP533401 hydrochloride completely inhibited serotonin production .
Molecular Mechanism
The molecular mechanism of LP533401 hydrochloride involves its binding to Tph-1, leading to the inhibition of this enzyme and a subsequent decrease in serotonin synthesis . This interaction with Tph-1 involves specific residues (Tyr235 and Phe241), which are crucial for the enzyme’s activity .
Temporal Effects in Laboratory Settings
The effects of LP533401 hydrochloride can change over time in laboratory settings. For instance, in a study involving nephrectomized rats treated with LP533401 at a dose of 30 and 100 mg/kg daily for eight weeks, changes in TDO gene expression affecting the kynurenine pathway activity were observed .
Dosage Effects in Animal Models
In animal models, the effects of LP533401 hydrochloride vary with different dosages. For example, in mice, repeated treatment with LP533401 (30–250 mg/kg per day) led to marked reductions in serotonin content in the gut, lungs, and blood . At a single dose of 250 mg/kg, lung and gut 5-HT contents decreased by 50% .
Metabolic Pathways
LP533401 hydrochloride is involved in the metabolic pathway of serotonin synthesis, where it interacts with the enzyme Tph-1 . By inhibiting Tph-1, LP533401 hydrochloride can affect metabolic flux and serotonin levels .
Transport and Distribution
In rodents, orally administered LP533401 hydrochloride is incapable of crossing the blood-brain barrier . This suggests that the compound is primarily distributed within the gut and lungs, where it exerts its effects .
Preparation Methods
The synthesis of LP-533401 hydrochloride involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically not disclosed in public literature.
Industrial production methods for LP-533401 hydrochloride are also proprietary, but they generally involve large-scale synthesis using optimized reaction conditions to ensure consistency and yield. The compound is then purified and formulated for research use .
Chemical Reactions Analysis
LP-533401 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
LP-533401 hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is used to study the role of serotonin in various biological processes, including gut function and bone metabolism.
Medicine: It has been investigated for its potential therapeutic effects in conditions such as osteoporosis, pulmonary hypertension, and leukemia.
Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery .
Comparison with Similar Compounds
LP-533401 hydrochloride is unique in its ability to selectively inhibit tryptophan hydroxylase 1 without crossing the blood-brain barrier. This makes it particularly useful for studying peripheral serotonin production without affecting central nervous system serotonin levels. Similar compounds include:
- Tetrahydropapaverine hydrochloride
- Nepicastat hydrochloride
- Osilodrostat
- Telotristat ethyl
- Rodatristat ethyl
- p-Fluoro-L-phenylalanine .
These compounds also target serotonin synthesis or related pathways but may have different selectivity, potency, and pharmacokinetic properties.
Properties
IUPAC Name |
(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F4N4O3.ClH/c28-20-3-1-2-19(13-20)16-8-10-18(11-9-16)24(27(29,30)31)38-23-14-22(34-26(33)35-23)17-6-4-15(5-7-17)12-21(32)25(36)37;/h1-11,13-14,21,24H,12,32H2,(H,36,37)(H2,33,34,35);1H/t21-,24?;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBWZCUMIXCDPM-CHXZROHQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClF4N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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